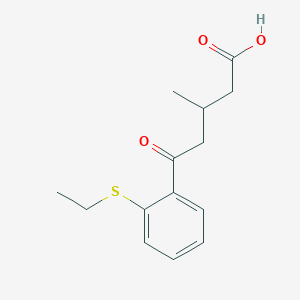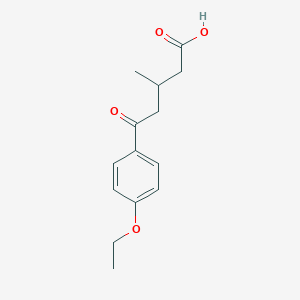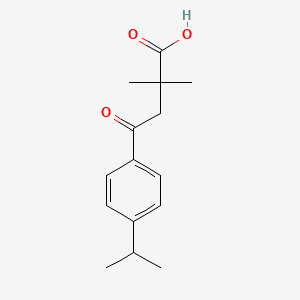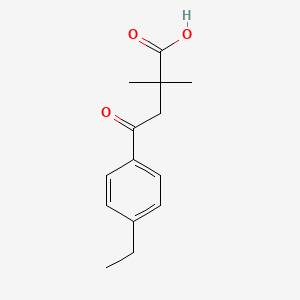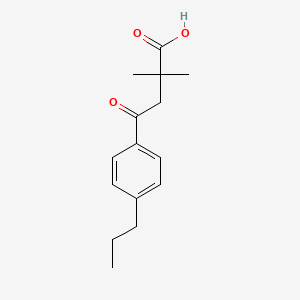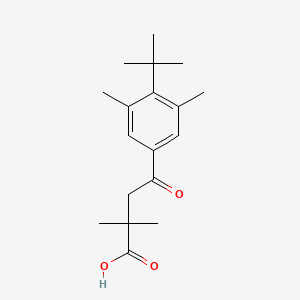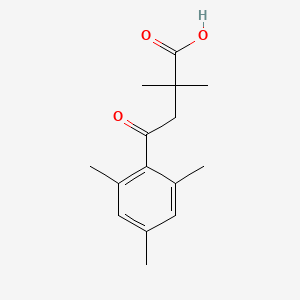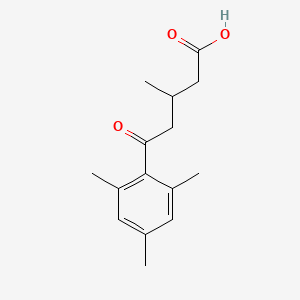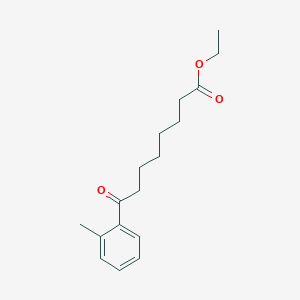
Ethyl 8-(2-methylphenyl)-8-oxooctanoate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (for example, ester, ketone, alcohol) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis.Molecular Structure Analysis
The molecular structure of an organic compound is often determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of an organic compound is influenced by its functional groups and molecular structure. Common reactions for a given class of compounds are often known, and experimental studies can reveal how the compound reacts with various reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be measured experimentally and are important for handling and storing the compound.科研应用
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, a compound related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in chemoenzymatic synthesis studies. It was reduced using immobilized baker's yeast to yield high diastereoselectivity and enantioselectivity products, which are crucial in synthesizing complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).
Cytotoxic Evaluation in Cancer Research
Ethyl diethoxyphosphorylacetate, structurally similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was utilized in synthesizing β-aryl-γ-ethyl-α-methylidene-γ-lactones. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant potential for cancer treatment (Albrecht et al., 2010).
Asymmetric Synthesis
Asymmetric synthesis is another critical application. Ethyl 3-chloro-2-oxooctanoate, closely related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in asymmetric reduction studies. This process is vital for producing chiral compounds, which have broad applications in pharmaceuticals and other industries (Tsuboi, Furutani, & Takeda, 1987).
Reductase-Catalyzed Synthesis
Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was efficiently reduced by a newly identified NADH-dependent carbonyl reductase. This reaction is significant in producing chiral precursors for complex molecule synthesis (Chen et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations have been performed on compounds structurally related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate. These studies help understand molecular structures and properties, essential in designing more efficient and selective compounds (Zarrouk et al., 2014).
Safety And Hazards
The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and physical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound.
未来方向
Future research on an organic compound could involve improving its synthesis, studying its reactivity, investigating its mechanism of action, or developing applications based on its properties.
Please note that this is a general overview and the specific details would depend on the particular compound. For “Ethyl 8-(2-methylphenyl)-8-oxooctanoate”, more specific information might be available in scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consult with a chemist or a chemical engineer. They might be able to provide more specific information or suggest appropriate resources.
性质
IUPAC Name |
ethyl 8-(2-methylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXXBOLHGZQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645546 |
Source


|
| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
CAS RN |
898751-42-3 |
Source


|
| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

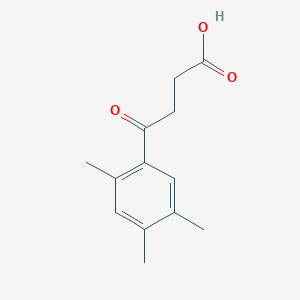
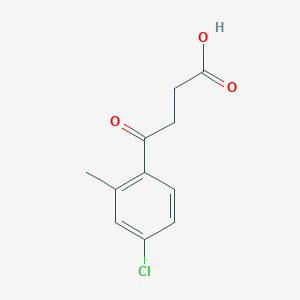

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
